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molecular formula C10H14Cl2N2 B8284980 1-(2,4-Dichlorophenyl)-N2,N2-dimethyl-1,2-ethanediamine

1-(2,4-Dichlorophenyl)-N2,N2-dimethyl-1,2-ethanediamine

Cat. No. B8284980
M. Wt: 233.13 g/mol
InChI Key: DKSFDNOACWMDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04920116

Procedure details

In a manner similar to Preparation 21 react 1-(2,4-dichlorophenyl)-2-(dimethylamino)ethanone with NH4OAc and NaCNBH3 to obtain the title compound.
Name
1-(2,4-dichlorophenyl)-2-(dimethylamino)ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9](=O)[CH2:10][N:11]([CH3:13])[CH3:12].[BH3-]C#[N:17].[Na+]>>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]([NH2:17])[CH2:10][N:11]([CH3:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
1-(2,4-dichlorophenyl)-2-(dimethylamino)ethanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(CN(C)C)=O
Name
NH4OAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH3-]C#N.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a manner similar to Preparation 21

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C(CN(C)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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